molecular formula C15H26Cl2N2O3 B136097 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 53960-20-6

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Katalognummer: B136097
CAS-Nummer: 53960-20-6
Molekulargewicht: 353.3 g/mol
InChI-Schlüssel: PXMIANPUSWGLQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a 2,3,4-trimethoxyphenylmethyl group

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzyl chloride and 1-methylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic ring can be substituted with different functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including enzymes and receptors.

    Pharmacological Research: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate physiological processes. The exact molecular pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.

    1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]morpholine: This compound contains a morpholine ring instead of a piperazine ring.

    1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]pyrrolidine: This compound contains a pyrrolidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may differ from those of its analogs.

Eigenschaften

CAS-Nummer

53960-20-6

Molekularformel

C15H26Cl2N2O3

Molekulargewicht

353.3 g/mol

IUPAC-Name

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H

InChI-Schlüssel

PXMIANPUSWGLQA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Kanonische SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl

Synonyme

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.